molecular formula C9H11BrN2OS B12073931 1-[(5-Bromothiophen-2-yl)methyl]-3-cyclopropylurea

1-[(5-Bromothiophen-2-yl)methyl]-3-cyclopropylurea

Katalognummer: B12073931
Molekulargewicht: 275.17 g/mol
InChI-Schlüssel: GIYDGNWKWUQTQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(5-Bromothiophen-2-yl)methyl]-3-cyclopropylurea is an organic compound that features a brominated thiophene ring attached to a urea moiety with a cyclopropyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Bromothiophen-2-yl)methyl]-3-cyclopropylurea typically involves the reaction of 5-bromothiophene-2-carboxaldehyde with cyclopropylamine to form an intermediate, which is then treated with an isocyanate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[(5-Bromothiophen-2-yl)methyl]-3-cyclopropylurea can undergo various chemical reactions, including:

    Oxidation: The bromothiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiophene derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-[(5-Bromothiophen-2-yl)methyl]-3-cyclopropylurea has several applications in scientific research:

Wirkmechanismus

The mechanism by which 1-[(5-Bromothiophen-2-yl)methyl]-3-cyclopropylurea exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromothiophene and urea moieties. These interactions can lead to the modulation of biological pathways, potentially resulting in therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

  • 1-[(5-Bromothiophen-2-yl)methyl]piperazine
  • (5-Bromothiophen-2-yl)methylamine
  • (5-Bromothiophen-2-yl)methylamine

Comparison: 1-[(5-Bromothiophen-2-yl)methyl]-3-cyclopropylurea is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .

Eigenschaften

Molekularformel

C9H11BrN2OS

Molekulargewicht

275.17 g/mol

IUPAC-Name

1-[(5-bromothiophen-2-yl)methyl]-3-cyclopropylurea

InChI

InChI=1S/C9H11BrN2OS/c10-8-4-3-7(14-8)5-11-9(13)12-6-1-2-6/h3-4,6H,1-2,5H2,(H2,11,12,13)

InChI-Schlüssel

GIYDGNWKWUQTQE-UHFFFAOYSA-N

Kanonische SMILES

C1CC1NC(=O)NCC2=CC=C(S2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.